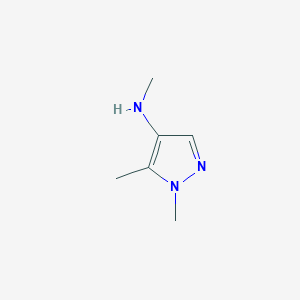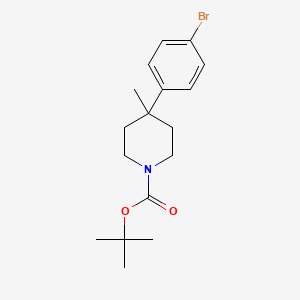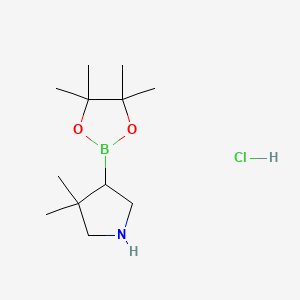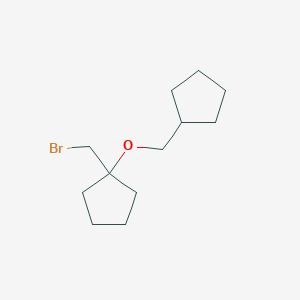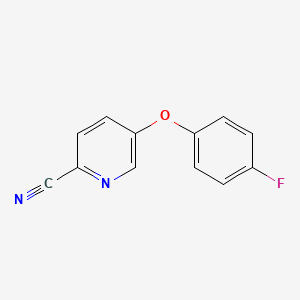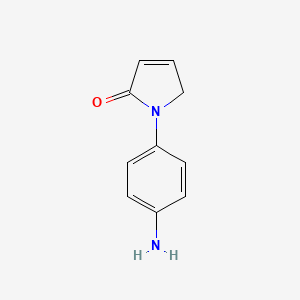
1-(4-aminophenyl)-2,5-dihydro-1H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-aminophenyl)-2,5-dihydro-1H-pyrrol-2-one is an organic compound that features a pyrrolidone ring substituted with an aminophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-aminophenyl)-2,5-dihydro-1H-pyrrol-2-one can be achieved through several methods. One common approach involves the reaction of 4-nitrophenylhydrazine with maleic anhydride, followed by reduction of the resulting nitro compound to the corresponding amine. The reaction conditions typically involve:
Step 1: Reaction of 4-nitrophenylhydrazine with maleic anhydride in a suitable solvent such as ethanol or acetic acid.
Step 2: Reduction of the nitro group using a reducing agent like hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-aminophenyl)-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1-(4-aminophenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4-aminophenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-aminophenol: Similar in structure but lacks the pyrrolidone ring.
2,5-dihydro-1H-pyrrol-2-one: Similar in structure but lacks the aminophenyl group.
Uniqueness
1-(4-aminophenyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to the presence of both the aminophenyl group and the pyrrolidone ring, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H10N2O |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
1-(4-aminophenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C10H10N2O/c11-8-3-5-9(6-4-8)12-7-1-2-10(12)13/h1-6H,7,11H2 |
Clave InChI |
GLJPWWSGSALFME-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC(=O)N1C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


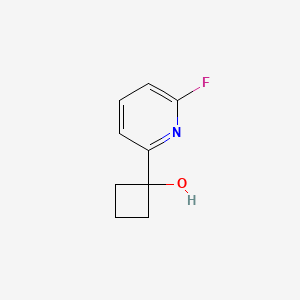

![rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13494687.png)
![(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13494693.png)

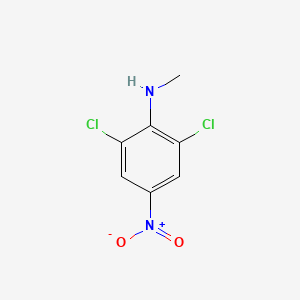
![rac-(1R,4S,5S)-4-(2-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13494698.png)
